N-(4-bromophenyl)piperidine-4-carboxamide
Overview
Description
- N-(4-bromophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₁₅BrN₂O.
- It belongs to the class of piperidine derivatives and contains a bromophenyl group attached to the piperidine ring.
Synthesis Analysis
- The synthesis of N-(4-bromophenyl)piperidine-4-carboxamide involves the reaction of piperidine with 4-bromobenzoyl chloride or 4-bromobenzoyl isocyanate.
Molecular Structure Analysis
- The molecular structure consists of a piperidine ring with a 4-bromophenyl group attached to the nitrogen atom.
Chemical Reactions Analysis
- N-(4-bromophenyl)piperidine-4-carboxamide can participate in various reactions, including α-arylation of aldehydes and enantioselective α-benzylation via photoredox organocatalysis.
Physical And Chemical Properties Analysis
- Molecular Weight: 319.63 g/mol
- Physical Form: Powder
- Solubility: Soluble in organic solvents
- Stability: Store at room temperature
Scientific Research Applications
PET Radiotracer Development
- Synthesis of PET Radiotracers : N-(4-bromophenyl)piperidine-4-carboxamide derivatives have been used in the synthesis of novel PET radiotracers for studying cannabinoid receptors in the brain. These radiotracers are synthesized using nucleophilic fluorination, showing potential for detailed brain imaging and receptor studies (Katoch-Rouse & Horti, 2003), (Fan et al., 2006).
Anti-Angiogenic and DNA Cleavage Properties
- Novel Piperidine Derivatives for Cancer Research : N-(4-bromophenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents, affecting both angiogenesis and cytotoxic effects on cancer cells (Kambappa et al., 2017).
Inhibitor Development for Various Receptors and Enzymes
- Soluble Epoxide Hydrolase Inhibitors : These compounds have been identified as inhibitors of soluble epoxide hydrolase, a target for various diseases. They exhibit good oral exposure and are considered for in vivo disease model studies (Thalji et al., 2013).
- CCR5 Antagonist for HIV-1 : Piperidine-4-carboxamide derivatives have been developed as potent antagonists of the CCR5 receptor, showing significant potential in inhibiting HIV-1 replication (Imamura et al., 2006).
Microglia Imaging for Neuroinflammation
- Targeting CSF1R for Microglia Imaging : N-(4-bromophenyl)piperidine-4-carboxamide analogs are used for PET imaging of microglia by targeting CSF1R. This aids in studying neuroinflammation in neuropsychiatric disorders (Horti et al., 2019).
Antiproliferative and Tubulin Inhibitor Properties
- New Tubulin Inhibitor Chemotype : These derivatives have been identified as a new class of tubulin inhibitors with antiproliferative properties, confirming their role in cancer therapy (Krasavin et al., 2014).
Anti-Acetylcholinesterase Activity
- Synthesis of Anti-Acetylcholinesterase Derivatives : Derivatives of N-(4-bromophenyl)piperidine-4-carboxamide have shown promising results as potent inhibitors of acetylcholinesterase, an enzyme linked to dementia and Alzheimer's disease (Sugimoto et al., 1990).
Safety And Hazards
- Hazard Statements: May cause skin and eye irritation. Avoid inhalation and ingestion.
- Precautionary Measures: Handle with care, use appropriate protective equipment, and work in a well-ventilated area.
Future Directions
- Investigate its potential as an antimicrobial agent or explore its pharmacological properties.
- Assess its toxicity and safety profile for potential therapeutic applications.
properties
IUPAC Name |
N-(4-bromophenyl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHWXAWUVDDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472501 | |
Record name | N-(4-bromophenyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)piperidine-4-carboxamide | |
CAS RN |
883106-57-8 | |
Record name | N-(4-Bromophenyl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883106-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-bromophenyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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